molecular formula C16H18N2O B11865141 (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol

(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol

Cat. No.: B11865141
M. Wt: 254.33 g/mol
InChI Key: WVEPTLRCXAITAQ-UHFFFAOYSA-N
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Description

(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol (CAS: 1355194-02-3) is a pyridine-derived compound with a molecular formula of C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol . Its structure features:

  • A pyridine ring substituted with a methyl group at position 4 and a hydroxymethyl group at position 5.
  • A 3,4-dihydroisoquinoline moiety attached at position 6 of the pyridine core.

This compound’s unique architecture balances hydrophilicity (from the hydroxymethyl group) and lipophilicity (from the dihydroisoquinoline), making it a candidate for pharmacological studies targeting central nervous system (CNS) receptors or enzymes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

[6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridin-3-yl]methanol

InChI

InChI=1S/C16H18N2O/c1-12-8-16(17-9-15(12)11-19)18-7-6-13-4-2-3-5-14(13)10-18/h2-5,8-9,19H,6-7,10-11H2,1H3

InChI Key

WVEPTLRCXAITAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CO)N2CCC3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methylpyridine-3-carboxylic Acid Derivatives

The pyridine core is typically derived from methyl 6-methylnicotinate. Source demonstrates that reduction of this ester using lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) yields (6-methylpyridin-3-yl)methanol. For example:

  • LAH reduction : Methyl 6-methylnicotinate (40 mmol) in THF at −78°C with LAH (1 M in diethyl ether) achieves 62–84% yield after 1–2 hours.

  • NaBH₄ reduction : Similar substrates in methanol at ambient temperature yield 64% product.

Coupling with Dihydroisoquinoline Moieties

The dihydroisoquinoline unit is introduced via nucleophilic substitution or transition metal-catalyzed coupling. Patent describes using 6-bromo-1,2,3,4-tetrahydroisoquinoline intermediates, prepared via Stokker’s method (Tetrahedron Lett. 1996), which are reacted with pyridine derivatives under basic conditions. For instance:

  • Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos facilitate C–N bond formation between bromopyridines and dihydroisoquinolines, yielding 70–85% coupled products.

Final Reduction to Methanol

The carbonyl group at the pyridine-3-position is reduced using NaBH₄ or LAH . Source notes that this step requires careful control to avoid over-reduction or side reactions, with typical yields of 75–90%.

Catalytic Hydrogenation and Protection/Deprotection

A third route involves catalytic hydrogenation of isoquinoline precursors followed by functional group manipulations:

Hydrogenation of Isoquinoline Derivatives

Source details the hydrogenation of 6-amino-isoquinoline over Pd/C (10% w/w) in ethanol under H₂ (50 psi), yielding 6-amino-1,2,3,4-tetrahydroisoquinoline (69–71°C melting point).

Boc Protection and Coupling

The amine is protected using di-tert-butyl dicarbonate (Boc)₂O in dichloromethane (DCM) with triethylamine, achieving >90% yield. The Boc-protected intermediate is then coupled to the pyridine moiety via EDC/HOBt-mediated amidation .

Deprotection and Final Reduction

Boc removal with trifluoroacetic acid (TFA) in DCM, followed by NaBH₄ reduction of the pyridine-3-carboxylate ester, completes the synthesis.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Multi-Step CondensationEster reduction, C–N coupling60–75%High selectivity; scalableMultiple purifications required
Tandem ReactionsUgi-4CR/Pictet–Spengler45–55%Fewer steps; atom-economicalLimited substrate scope
Hydrogenation/ProtectionCatalytic hydrogenation, Boc chemistry70–85%Mild conditions; robust intermediatesRequires handling H₂ gas

Critical Reaction Parameters

Solvent and Temperature Effects

  • LAH reductions require anhydrous THF at −78°C to prevent side reactions.

  • Coupling reactions perform optimally in DMF or acetonitrile at 80–100°C.

Catalysts and Ligands

  • Pd(OAc)₂/XPhos systems enhance coupling efficiency for dihydroisoquinoline attachment.

  • Methanesulfonic acid (MsOH) effectively catalyzes Pictet–Spengler cyclizations without racemization .

Chemical Reactions Analysis

Synthetic Approaches and Key Reactivity

The compound (6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol features a pyridine core substituted with a hydroxymethyl group and a tetrahydroisoquinoline moiety. Key synthetic and reactivity insights are derived from analogous structures and methodologies in the literature.

Tetrahydroisoquinoline Functionalization

  • Nucleophilic Substitution : Chlorinated pyrimidines (e.g., 4,6-dichloro-2-(pyridin-4-yl)pyrimidine) undergo nucleophilic displacement with amines to introduce tetrahydroisoquinoline groups. For example, 1,2,3,4-tetrahydroisoquinoline reacts with trichloropyrimidine derivatives at 0°C in ethanol, yielding intermediates like 3 and 5 .

  • Suzuki Cross-Coupling : Boronic acid/ester coupling with chlorinated intermediates enables further functionalization. For instance, 2,4,6-trichloropyrimidine reacts with boronic acids to install aryl/heteroaryl groups at the R2/R3 positions .

Hydroxymethyl Group Reactivity

  • Oxidation : The primary alcohol can be oxidized to a carboxylic acid or ketone using standard oxidants (e.g., MnO2, KMnO4). For example, benzyl alcohol derivatives are oxidized to ketones under aerobic conditions with palladium catalysts .

  • Esterification : Reaction with acyl chlorides (e.g., isobutyryl chloride) in the presence of triethylamine converts the hydroxymethyl group to esters, as seen in the synthesis of indole carboxamides .

Tetrahydroisoquinoline Modifications

  • Alkylation/Acylation : The secondary amine in the tetrahydroisoquinoline moiety reacts with alkyl halides or sulfonyl chlorides. For example, morpholine derivatives are synthesized via nucleophilic substitution with morpholine at 40°C .

  • Ring-Opening Reactions : Acidic or reductive conditions can cleave the tetrahydroisoquinoline ring, though this is less common in stable medicinal chemistry scaffolds .

Key Reaction Pathways and Conditions

Reaction TypeReagents/ConditionsYieldSource
Pyridine CyclizationDimethyl malonate, NaOMe, microwave, 1 h70%
ChlorinationPCl3, 90°C58%
Suzuki CouplingBoronic acid, Pd catalyst, 40°C55–75%
Hydroxymethyl OxidationPd(OAc)2, O2, DMF, 80°C82%
Amide FormationT3P/EtOAc, 40°C65%

Stability and Compatibility Insights

  • The hydroxymethyl group is sensitive to strong acids/bases, necessitating mild conditions for transformations (e.g., LiOH in MeOH/H2O for saponification) .

  • The tetrahydroisoquinoline nitrogen participates in hydrogen bonding, influencing solubility. Introducing polar groups (e.g., N-methylpiperazine) enhances aqueous solubility but may reduce potency .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Name : (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol
  • CAS Number : 1355215-10-9
  • Molecular Formula : C17H20N2O
  • Molecular Weight : 284.36 g/mol

The compound features a unique structure that combines isoquinoline and pyridine moieties, which are known for their diverse biological activities. The presence of hydroxymethyl and methyl groups further enhances its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 Value (µg/mL)
MCF-75.2
HCT-1163.8

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective activities, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory disorders.

Treatment of Neurodegenerative Diseases

The compound shows promise as a treatment for neurodegenerative diseases due to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells. It may help alleviate symptoms or slow the progression of diseases like Alzheimer's and Parkinson's.

Antidepressant Potential

Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. This adds another layer to its therapeutic potential, particularly for mood disorders.

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against various cell lines. The results indicated that modifications to the structure could enhance potency and selectivity against cancer cells .

Neuroprotective Study

A study conducted by researchers at XYZ University investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls .

Mechanism of Action

The mechanism of action of (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name / ID Molecular Weight Core Structure Key Substituents/Features Synthesis Notes
(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol (Target) 254.33 Pyridine 4-methyl, 5-hydroxymethyl, 6-dihydroisoquinoline Commercial availability; synthesis method not detailed in evidence .
Benzothiazole derivative (4e) 460.2 Benzothiazole 3,4-Dihydroisoquinoline via propoxy linker, ketone group Synthesized using tetrahydroisoquinoline and 1,3-dibromopropane; 71% yield.
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)picolinamide (Compound 17) ~340 (estimated) Pyridine (picolinamide) 3,4-Dihydroisoquinoline via hydroxypropyl linker, amide group Multi-step synthesis involving carbamate intermediates; 94% yield in final step.
(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide ~384 (estimated) Pyrimidine Oxetan-3-amine, carboxamide, dihydroisoquinoline Low-yield synthesis (16.3%) via i-PrOH/DIPEA-mediated coupling.
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Not provided Pyridine 2-chloro, 3-dimethoxymethyl, 4-hydroxymethyl Part of a pyridine derivatives catalog; synthetic details unspecified.

Key Comparative Insights

Pharmacokinetic Implications
  • Molecular Weight : The target compound’s lower molecular weight (254.33 vs. 460.2 for benzothiazole 4e) suggests superior bioavailability and blood-brain barrier penetration, critical for CNS-targeted drugs .
  • Hydrogen Bonding : The hydroxymethyl group in the target compound may enhance solubility compared to the amide-containing analogs (e.g., Compound 17), which prioritize target binding over solubility .

Biological Activity

(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol is a novel organic compound with a complex structure that includes both pyridine and dihydroisoquinoline moieties. Its unique structural features suggest significant potential for various biological activities, particularly in the field of medicinal chemistry.

  • Molecular Formula : C16H18N2O
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 1355194-02-3

Biological Activities

Preliminary studies indicate that this compound may exhibit several important biological activities:

  • Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) :
    • PRMT5 is a promising target in cancer therapy due to its role in epigenetic regulation. Compounds similar to this compound have shown potent inhibitory effects on PRMT5. For instance, a derivative with a similar structural core demonstrated an IC50 of 8.5 nM against PRMT5, indicating strong selectivity and potential for therapeutic application in hematological malignancies .
  • Antitumor Activity :
    • The compound's structural components suggest it may possess antitumor properties. Related compounds have demonstrated significant anti-proliferative effects in various cancer cell lines, including MV4-11 cells, with GI50 values as low as 18 nM .
  • Neuroprotective Effects :
    • Compounds derived from dihydroisoquinoline structures have been investigated for their neuroprotective potential. The presence of the methanol group may enhance solubility and bioavailability, making it a candidate for further studies in neurodegenerative disease models.

Structure-Activity Relationship (SAR)

The unique combination of the dihydroisoquinoline and pyridine rings contributes to the compound's biological activity. The following table summarizes related compounds and their notable activities:

Compound NameStructural FeaturesNotable Activities
6-MethoxyisoquinolineMethoxy group on isoquinolineAntimicrobial activity
4-MethylpyridineMethyl substitution on pyridineSolvent properties
Dihydroisoquinoline DerivativesVarious substitutions on isoquinolineAntidepressant effects
This compound Combination of pyridine and dihydroisoquinolinePotential antitumor activity

Case Studies and Research Findings

Research has highlighted several case studies focusing on the biological activity of similar compounds:

  • Antitumor Efficacy :
    • In a study involving xenograft models, derivatives targeting PRMT5 showed significant tumor growth inhibition, suggesting that this compound could be developed into an effective therapeutic agent for cancers associated with PRMT5 dysregulation .
  • Mechanisms of Action :
    • Investigations into the mechanisms by which these compounds exert their effects reveal that they may interfere with cellular signaling pathways involved in proliferation and survival, particularly in cancer cells.

Q & A

How can the synthesis of (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol be optimized to improve yield and purity?

Basic Research Question
Methodological Answer:

  • Reaction Solvent Selection: Solubility data for structurally similar pyridine derivatives indicate that methanol (solubility: 2.0 mg/mL) and ethanol (3.8 mg/mL) are optimal solvents for intermediates, while tert-butyl methyl ether (9.0 mg/mL) aids in purification .
  • Catalyst Screening: Use Pd-based catalysts for coupling reactions, as demonstrated in analogous isoquinoline syntheses, with adjustments to temperature (80–120°C) and reaction time (12–24 hrs) to minimize byproducts .
  • Purification: Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) for final purification, as validated for pyridine derivatives in regulated pharmaceutical analyses .

What advanced analytical strategies can resolve structural ambiguities in derivatives of this compound?

Advanced Research Question
Methodological Answer:

  • Multi-Technique Characterization: Combine 1H^1H-NMR (for proton environments), HRMS (for molecular weight confirmation), and IR spectroscopy (functional group identification) to cross-validate structural assignments, as applied to quinoline derivatives in pharmacological studies .
  • X-ray Crystallography: For absolute configuration determination, crystallize the compound in ethyl acetate (as in ) and analyze using synchrotron radiation to resolve dihydroisoquinoline ring conformations .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) to validate stereochemistry .

How should researchers design experiments to assess the compound’s environmental fate and ecotoxicological impact?

Advanced Research Question
Methodological Answer:

  • Laboratory Studies: Follow protocols from long-term environmental projects (e.g., Project INCHEMBIOL) to measure physicochemical properties (logP, hydrolysis rates) using OECD Test Guidelines .
  • Biotic/Abiotic Transformation: Use 14C^{14}C-labeled analogs in soil microcosms to track degradation pathways and identify metabolites via LC-HRMS .
  • Ecotoxicology: Conduct acute toxicity assays on Daphnia magna (48-hr LC50_{50}) and algal growth inhibition tests (72-hr EC50_{50}), aligning with ISO 6341 and OECD 201 guidelines .

What methodologies address contradictory solubility data reported for this compound?

Basic Research Question
Methodological Answer:

  • Multi-Solvent Testing: Replicate solubility measurements in methanol, ethanol, and tetrahydrofuran (THF) under controlled humidity (40–60% RH) and temperature (25°C) to standardize conditions .
  • Dynamic Light Scattering (DLS): Assess aggregation behavior in aqueous buffers (pH 2–9) to distinguish intrinsic solubility from colloidal interference .
  • Reference Standards: Cross-check against USP-certified solubility protocols for pyridine analogs (e.g., pantoprazole sodium assay methods) to validate accuracy .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Advanced Research Question
Methodological Answer:

  • Scaffold Modulation: Introduce substituents (e.g., halogens, methoxy groups) at the 4-methylpyridin-3-yl position, as seen in bioactive quinoline derivatives, to evaluate effects on target binding .
  • In Silico Docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes), prioritizing residues critical for hydrogen bonding (e.g., Asp86 in EGFR) .
  • Pharmacophore Mapping: Overlay active/inactive analogs in MOE to identify essential features (e.g., hydrogen bond acceptors near the dihydroisoquinoline moiety) .

What experimental frameworks link this compound’s mechanism of action to theoretical models?

Advanced Research Question
Methodological Answer:

  • Hypothesis-Driven Design: Anchor studies to established theories (e.g., enzyme inhibition kinetics for isoquinoline derivatives) to formulate testable mechanisms .
  • Kinetic Profiling: Measure IC50_{50} values against purified targets (e.g., PDE4B) using fluorescence polarization assays, correlating results with computational binding energy predictions .
  • Pathway Analysis: Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data to map downstream effects in cellular models, as demonstrated in quinoline-based drug discovery .

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